2-Acetyl-3,5-dimethylpyrazine
2-Acetyl-3,5-dimethylpyrazine
2-Acetyl-3, 5-dimethylpyrazine, also known as 1-(3, 5-dimethylpyrazinyl)-ethanone or pyrazine, 2-acetyl-3, 5-dimethyl, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 2-Acetyl-3, 5-dimethylpyrazine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2-acetyl-3, 5-dimethylpyrazine is primarily located in the cytoplasm. 2-Acetyl-3, 5-dimethylpyrazine is a caramel, hazelnut, and nutty tasting compound that can be found in coffee and coffee products. This makes 2-acetyl-3, 5-dimethylpyrazine a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
54300-08-2
VCID:
VC20832137
InChI:
InChI=1S/C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5/h4H,1-3H3
SMILES:
CC1=CN=C(C(=N1)C)C(=O)C
Molecular Formula:
C8H10N2O
Molecular Weight:
150.18 g/mol
2-Acetyl-3,5-dimethylpyrazine
CAS No.: 54300-08-2
Cat. No.: VC20832137
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Acetyl-3, 5-dimethylpyrazine, also known as 1-(3, 5-dimethylpyrazinyl)-ethanone or pyrazine, 2-acetyl-3, 5-dimethyl, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. 2-Acetyl-3, 5-dimethylpyrazine is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2-acetyl-3, 5-dimethylpyrazine is primarily located in the cytoplasm. 2-Acetyl-3, 5-dimethylpyrazine is a caramel, hazelnut, and nutty tasting compound that can be found in coffee and coffee products. This makes 2-acetyl-3, 5-dimethylpyrazine a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 54300-08-2 |
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 1-(3,5-dimethylpyrazin-2-yl)ethanone |
| Standard InChI | InChI=1S/C8H10N2O/c1-5-4-9-8(7(3)11)6(2)10-5/h4H,1-3H3 |
| Standard InChI Key | UCGOSAWBWFUKDT-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(C(=N1)C)C(=O)C |
| Canonical SMILES | CC1=CN=C(C(=N1)C)C(=O)C |
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